molecular formula C13H17F2NO B11758369 (1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine

(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine

Cat. No.: B11758369
M. Wt: 241.28 g/mol
InChI Key: QVNHYXWGDCHVSN-PKEIRNPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine is a chiral amine compound characterized by the presence of a difluoromethyl group attached to an oxolane ring, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine typically involves several steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents, such as difluoromethyl iodide, under basic conditions.

    Attachment to the Phenyl Ring: The oxolane ring with the difluoromethyl group is then attached to the phenyl ring through a nucleophilic substitution reaction.

    Formation of the Chiral Amine:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the phenyl ring or the oxolane ring to introduce additional functional groups.

    Substitution: The difluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oxides.

    Reduction: Introduction of additional alkyl or aryl groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, while the chiral amine group contributes to its stereospecific interactions. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar difluoromethyl group but different structural features.

    Imidazole Derivatives: Compounds with similar heterocyclic structures used in various applications.

    Oxazole Derivatives: Heterocyclic compounds with a similar oxolane ring structure.

Uniqueness

(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine is unique due to its specific combination of a difluoromethyl group, an oxolane ring, and a chiral amine group. This combination imparts distinct physicochemical properties and biological activities, making it valuable for specialized applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H17F2NO

Molecular Weight

241.28 g/mol

IUPAC Name

(1R)-1-[3-[difluoro(oxolan-2-yl)methyl]phenyl]ethanamine

InChI

InChI=1S/C13H17F2NO/c1-9(16)10-4-2-5-11(8-10)13(14,15)12-6-3-7-17-12/h2,4-5,8-9,12H,3,6-7,16H2,1H3/t9-,12?/m1/s1

InChI Key

QVNHYXWGDCHVSN-PKEIRNPWSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(C2CCCO2)(F)F)N

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2CCCO2)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.